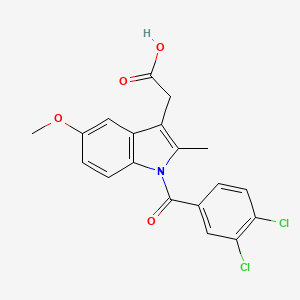

3-Chloroindomethacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

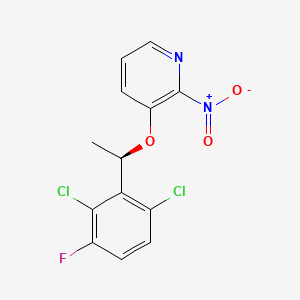

3-Chloroindomethacin is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, analgesic, and antipyretic properties. The compound is characterized by the presence of a chlorine atom at the third position of the indomethacin molecule, which enhances its pharmacological profile. The molecular formula of this compound is C19H15Cl2NO4, and it has a molecular weight of 392.23 g/mol .

Aplicaciones Científicas De Investigación

Phenolic Compounds and Pharmacological Roles

Phenolic compounds like Chlorogenic Acid (CGA) exhibit a broad spectrum of biological and pharmacological effects. CGA, specifically, plays several important and therapeutic roles. It's known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulating capabilities. Moreover, CGA modulates lipid metabolism and glucose in both genetically and healthy metabolic related disorders, showing potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further research into CGA's biological and pharmacological effects could lead to its practical use as a natural safeguard food additive, possibly replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

Nutraceutical Role against Metabolic Syndrome

Chlorogenic acid (5-O-caffeoylquinic acid) is recognized for its health-promoting properties, particularly against metabolic syndrome. It showcases antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. As a nutraceutical, it plays a pivotal role in the prevention and treatment of metabolic syndrome and associated disorders. Its antimicrobial properties, notably against a wide range of organisms, are instrumental for the food industry in preserving food products. Additionally, its antioxidant activity, protective properties against the degradation of bioactive food compounds, and prebiotic activity make it an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez, Cisneros-Zevallos & Jacobo-Velázquez, 2017).

Antibiotic Presence and Ecotoxicity in Aquatic Environments

The environmental presence of antibiotics like chloroquine and their ecotoxicity in aquatic environments is a growing concern. These antibiotics, often not fully metabolized by the body, are released into aquatic environments, potentially affecting non-target species. The review highlights the need for further studies on their chronic effects on aquatic organisms and the toxicity of antibiotic mixtures to fully comprehend the hazards they present (Kovaláková et al., 2020).

Antiseptic Agents and Emerging Resistance

The increasing use of antiseptic agents like chlorhexidine in healthcare for hand hygiene and skin decolonization raises concerns about the emergence of resistance. The review delves into the prevalence of reduced susceptibility to chlorhexidine and the clinical significance of this phenomenon. It emphasizes the need for standardized methods for detecting reduced susceptibility and a consensus on defining resistance. As chlorhexidine use continues to rise, it's crucial to be vigilant about the possibility of new clones with reduced susceptibility emerging (Horner, Mawer & Wilcox, 2012).

Direcciones Futuras

While specific future directions for 3-Chloroindomethacin are not mentioned in the search results, there is ongoing research in the field of NSAIDs and their derivatives. This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential uses in treating various conditions .

Análisis Bioquímico

Biochemical Properties

3-Chloroindomethacin interacts with various enzymes and proteins in biochemical reactions. It is a potent non-steroidal anti-inflammatory drug (NSAID) with a strong selective inhibitor activity towards cyclooxygenase-2 (COX-2), an enzyme that is highly overexpressed in various tumor cells . The nature of these interactions involves the inhibition of COX-2, thereby reducing inflammation and pain.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting COX-2, which plays a crucial role in inflammation and pain. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-2 inhibitor, it binds to the enzyme and prevents it from catalyzing the production of prostaglandins, which are key mediators of inflammation and pain .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that NSAIDs like indomethacin can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of NSAIDs. It interacts with enzymes such as COX-2 and potentially affects metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is likely that it follows similar pathways as other NSAIDs .

Subcellular Localization

Given its role as a COX-2 inhibitor, it is likely localized to areas of the cell where COX-2 is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroindomethacin typically involves the chlorination of indomethacin. One common method includes the reaction of indomethacin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the indomethacin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloroindomethacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate

Propiedades

IUPAC Name |

2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBHEFZJZLHDGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-26-7 |

Source

|

| Record name | 3-Chloro indomethacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroindomethacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HT2A4MQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.